molecular formula C17H15BrN2O2 B4985214 N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No. B4985214
M. Wt: 359.2 g/mol
InChI Key: AVMHEPYAOUJFPZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as Brorphine, is a synthetic opioid that belongs to the family of phenylpiperidine derivatives. Brorphine has gained significant interest among researchers due to its potent analgesic effects and its potential as a therapeutic agent for the treatment of pain.

Mechanism of Action

N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide acts on the mu-opioid receptor by binding to it and activating the downstream signaling pathway. This results in the inhibition of the release of neurotransmitters that are involved in the transmission of pain signals. N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide also activates the delta-opioid receptor, which further enhances its analgesic effects. The mechanism of action of N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is similar to that of other opioids, such as morphine and fentanyl.
Biochemical and Physiological Effects
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to produce potent analgesia in animal models. It has also been shown to have a longer duration of action than morphine, which may be due to its slower metabolism and elimination. N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to have sedative effects, which may limit its use in certain applications. Additionally, like other opioids, N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can cause respiratory depression and physical dependence.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the mu-opioid receptor, which makes it useful for studying the role of this receptor in pain modulation. Its longer duration of action and slower metabolism also make it useful for studying the pharmacokinetics of opioids. However, its sedative effects and potential for respiratory depression may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of interest is the development of new analgesic drugs based on the structure of N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in humans. Additionally, the potential for the development of tolerance and physical dependence to N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide needs to be further studied. Overall, N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has significant potential as a therapeutic agent for the treatment of pain, and further research is needed to fully understand its properties and potential uses.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves the reaction of N-phenylpiperidine-4-carboxylic acid with 4-bromobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization. The synthesis of N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been optimized to achieve high yields and purity, making it suitable for research purposes.

Scientific Research Applications

N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its analgesic properties. It has been shown to be a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to have a high affinity for the delta-opioid receptor, which is involved in the modulation of pain perception. These properties make N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide a promising candidate for the development of new analgesic drugs.

properties

IUPAC Name

N-(4-bromophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c18-13-6-8-14(9-7-13)19-17(22)12-10-16(21)20(11-12)15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMHEPYAOUJFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

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